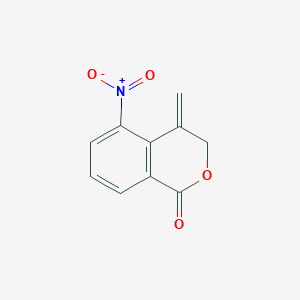![molecular formula C10H12O4Se B15171459 3-[4-(Methaneselenonyl)phenyl]propanoic acid CAS No. 918875-16-8](/img/structure/B15171459.png)
3-[4-(Methaneselenonyl)phenyl]propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[4-(Methaneselenonyl)phenyl]propanoic acid is an organic compound that features a methaneselenonyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety. This compound is of interest due to its unique selenium-containing functional group, which imparts distinct chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Methaneselenonyl)phenyl]propanoic acid typically involves the following steps:
Formation of the Methaneselenonyl Group: This can be achieved by reacting methaneselenol with an appropriate halogenated precursor under controlled conditions.
Attachment to the Phenyl Ring: The methaneselenonyl group is then introduced to the phenyl ring through a substitution reaction, often facilitated by a catalyst.
Formation of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-[4-(Methaneselenonyl)phenyl]propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The methaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Catalysts such as palladium or nickel may be employed to facilitate substitution reactions.
Major Products
Oxidation: Selenoxide or selenone derivatives.
Reduction: Selenide derivatives.
Substitution: Various substituted phenylpropanoic acid derivatives.
Applications De Recherche Scientifique
3-[4-(Methaneselenonyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of selenium-containing compounds.
Biology: Studied for its potential antioxidant properties due to the presence of selenium.
Medicine: Investigated for its potential anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials with unique properties.
Mécanisme D'action
The mechanism by which 3-[4-(Methaneselenonyl)phenyl]propanoic acid exerts its effects involves the interaction of the selenium atom with biological molecules. Selenium is known to play a role in redox reactions and can influence various cellular pathways. The compound may target specific enzymes or proteins, leading to alterations in cellular function and signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[4-(Methanesulfonyl)phenyl]propanoic acid: Contains a methanesulfonyl group instead of methaneselenonyl.
3-[4-(Methanesulfinyl)phenyl]propanoic acid: Contains a methanesulfinyl group.
3-[4-(Methanesulfonyl)phenyl]acetic acid: Similar structure but with an acetic acid moiety.
Uniqueness
3-[4-(Methaneselenonyl)phenyl]propanoic acid is unique due to the presence of the selenium atom, which imparts distinct chemical and biological properties not found in its sulfur analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
918875-16-8 |
|---|---|
Formule moléculaire |
C10H12O4Se |
Poids moléculaire |
275.17 g/mol |
Nom IUPAC |
3-(4-methylselenonylphenyl)propanoic acid |
InChI |
InChI=1S/C10H12O4Se/c1-15(13,14)9-5-2-8(3-6-9)4-7-10(11)12/h2-3,5-6H,4,7H2,1H3,(H,11,12) |
Clé InChI |
QGBGRXHIEPIEMD-UHFFFAOYSA-N |
SMILES canonique |
C[Se](=O)(=O)C1=CC=C(C=C1)CCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


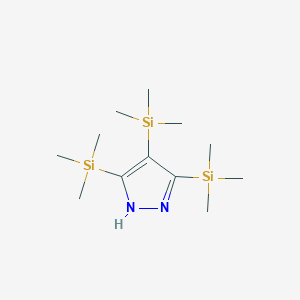
![3-(2,4-dichlorophenyl)-5-(2-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171387.png)
![3,5-Bis{2-[(3-ethyloxetan-3-yl)methoxy]ethoxy}benzoic acid](/img/structure/B15171393.png)

![3-[1-(4-Methoxyphenyl)-5-methylpyrazol-4-yl]propanoic acid](/img/structure/B15171411.png)
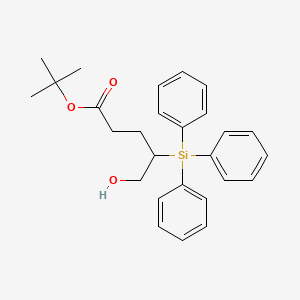
![3-Benzyl-6-bromo-2-[2-(2-ethoxyethoxy)ethoxy]quinoline](/img/structure/B15171416.png)
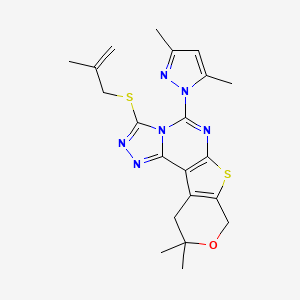
![Dimethyl (2'Z)-1-butyl-3-ethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B15171424.png)
![3-(3-bromo-5-ethoxy-4-hydroxyphenyl)-5-(4-fluorophenyl)-2-(3-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B15171430.png)
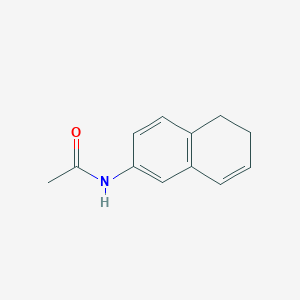
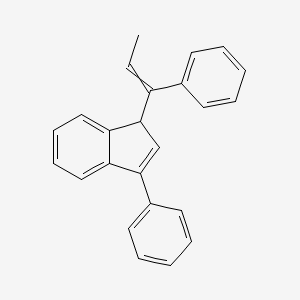
![1H-Imidazo[2,1-b]purine, 1-methyl-4-(1-pyrrolidinyl)-](/img/structure/B15171450.png)
